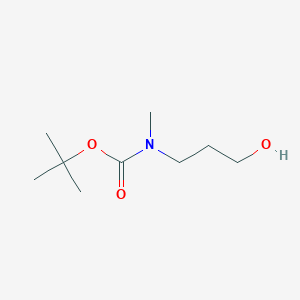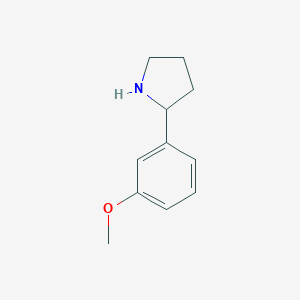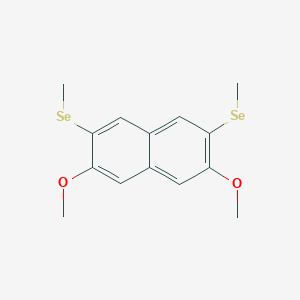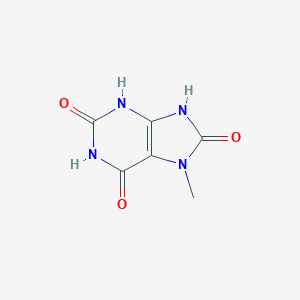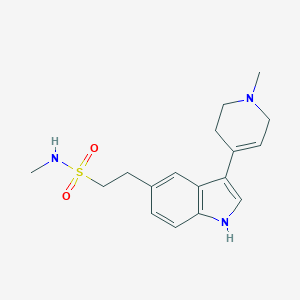
3,4-Didehydronaratriptan
Übersicht
Beschreibung
3,4-Dihydro-Naratriptan ist eine chemische Verbindung, die für ihre Rolle als Agonist des Serotonin-5-HT1-Rezeptors bekannt ist. Es zeigt eine selektive vasokonstriktorische Aktivität, was es zu einer wertvollen Verbindung in der Forschung zu Migränebehandlungen macht . Diese Verbindung ist eine Verunreinigung, die bei der Herstellung von Naratriptan entsteht, einem Medikament zur Behandlung von starken Kopfschmerzen, einschließlich Migräne .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4-Dihydro-Naratriptan umfasst mehrere Schritte, beginnend mit dem entsprechenden Indolderivat. Die wichtigsten Schritte umfassen:
Bildung des Indolkernes: Der Indolkern wird durch eine Fischer-Indol-Synthese synthetisiert, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton beinhaltet.
Substitutionsreaktionen: Der Indolkern unterliegt verschiedenen Substitutionsreaktionen, um die notwendigen funktionellen Gruppen einzuführen.
Hydrierung: Der letzte Schritt beinhaltet die Hydrierung des Indolderivats zur Bildung der 3,4-Dihydroverbindung.
Industrielle Produktionsmethoden
Die industrielle Produktion von 3,4-Dihydro-Naratriptan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft kontinuierliche Fließreaktoren und fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,4-Dihydro-Naratriptan unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung weiter modifizieren, insbesondere im Hydrierungsschritt.
Substitution: Verschiedene Substitutionsreaktionen können unterschiedliche funktionelle Gruppen in den Indolkern einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Wasserstoffgas in Gegenwart eines Palladium- oder Platinkatalysators wird typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Sulfonylchloride werden unter basischen oder sauren Bedingungen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Indolderivate und die endgültige 3,4-Dihydro-Naratriptan-Verbindung.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-Naratriptan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Serotoninrezeptoragonisten verwendet.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf Serotoninrezeptoren in verschiedenen biologischen Systemen untersucht.
Medizin: Es wird hauptsächlich auf sein Potenzial zur Behandlung von Migräne und anderen Kopfschmerzen untersucht.
Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung von Migränemedikamenten eingesetzt.
Wirkmechanismus
3,4-Dihydro-Naratriptan übt seine Wirkung aus, indem es als Agonist an den Serotonin-5-HT1-Rezeptoren wirkt. Diese Wirkung führt zu einer selektiven Vasokonstriktion, die zur Linderung von Migränesymptomen beiträgt. Zu den molekularen Zielen gehören die 5-HT1B- und 5-HT1D-Rezeptoren, die an der Regulation des Gefäßtonus und der Neurotransmitterfreisetzung beteiligt sind .
Wirkmechanismus
3,4-Dihydro Naratriptan exerts its effects by acting as an agonist at the serotonin 5-HT1 receptors. This action leads to selective vasoconstriction, which helps alleviate migraine symptoms. The molecular targets include the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of vascular tone and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Naratriptan: Die Stammverbindung, die zur Migränebehandlung eingesetzt wird.
Sumatriptan: Ein weiterer Serotoninrezeptoragonist, der bei Migräne eingesetzt wird.
Rizatriptan: Ähnliche Funktion, zur Behandlung akuter Migräne eingesetzt.
Einzigartigkeit
3,4-Dihydro-Naratriptan ist einzigartig durch seine spezifische Bildung als Verunreinigung während der Synthese von Naratriptan. Seine selektive vasokonstriktorische Aktivität und Rolle als Forschungsverbindung machen es von anderen ähnlichen Verbindungen unterscheidbar .
Eigenschaften
IUPAC Name |
N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-5,11-12,18-19H,6-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPMSESNMYEKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153336 | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121679-20-7 | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Didehydronaratriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIDEHYDRONARATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCR9MR124U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
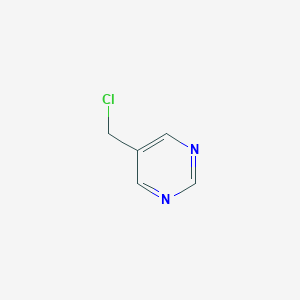
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
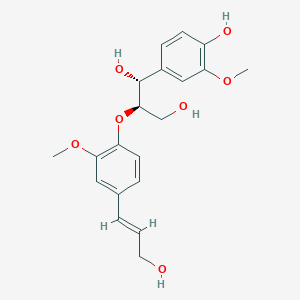
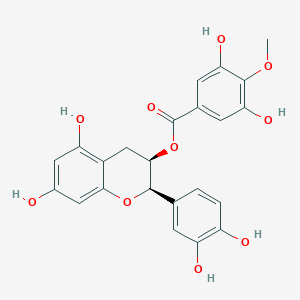

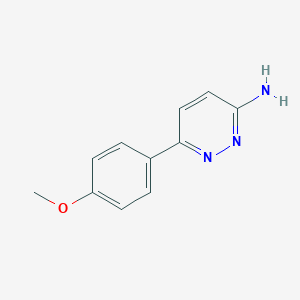
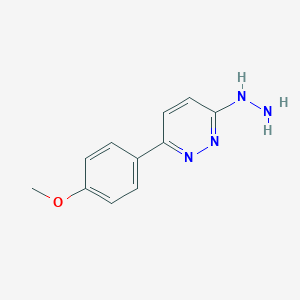
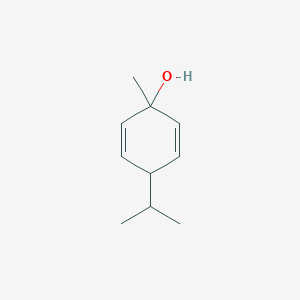

![5-(3-Chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B28097.png)
